molecular formula C8H2F4IN B8637317 4-Fluoro-3-iodo-2-(trifluoromethyl)benzonitrile

4-Fluoro-3-iodo-2-(trifluoromethyl)benzonitrile

Cat. No.: B8637317
M. Wt: 315.01 g/mol
InChI Key: UOFIQBIOZLWUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-iodo-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H2F4IN and its molecular weight is 315.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H2F4IN

Molecular Weight

315.01 g/mol

IUPAC Name

4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2F4IN/c9-5-2-1-4(3-14)6(7(5)13)8(10,11)12/h1-2H

InChI Key

UOFIQBIOZLWUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(F)(F)F)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a freshly prepared solution of LDA (119 mmol) in anhyd THF (250 mL) at −45° C. was added a solution of commercially available 4-fluoro-2-(trifluoromethyl)benzonitrile (21.5 g, 114 mmol) in THF (30 mL), dropwise at a rate such that the internal temperature remained <−40° C. (became dark brown during addition). The mixture was stirred 30 min at −45° C., cooled to −70° C. and iodine (31.7 g, 125 mmol) was added in one portion (−70° C.→−52° C.). The mixture was stirred for 1 h, removed from the cooling bath and quenched by addition of 10% Na2S2O3 (ca. 250 mL) and 1N HCl (ca. 125 mL). The mixture was extracted with EtOAc (×3). Combined organics were washed (water, brine), dried over Na2SO4 and concentrated in vacuo. The residue was purified by low pressure liquid chromatography (silica gel, EtOAc/hexanes, gradient elution) followed by recrystallization from heptane (30 mL), twice, affording 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile (15.79 g, 50.1 mmol, 44.1% yield) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ 7.85 (ddd, J=8.6, 5.1, 0.5 Hz, 1H), 7.36 (ddd, J=8.6, 6.6, 0.5 Hz, 1H); MS (GCMS EI) m/z 315 ([M]+, 100%).
Name
Quantity
119 mmol
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step Two

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